7-Chlorobenzo[d]thiazole-4-carbonitrile
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Overview
Description
7-Chlorobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom at the 7th position and a nitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d]thiazole-4-carbonitrile typically involves the reaction of 4-chloro-2-aminobenzenethiol with a suitable nitrile source under specific conditions. One common method involves the use of sodium sulfite (Na2S2O5) as a catalyst in the presence of substituted aldehydes . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
Scientific Research Applications
7-Chlorobenzo[d]thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[d]thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and growth, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole-4-carbonitrile: Similar in structure but lacks the chlorine substitution.
4-Chlorobenzo[d]thiazole-2-carbonitrile: Differently substituted benzothiazole derivative.
5-Chloro-2-aryl benzo[d]thiazole: Another benzothiazole derivative with different substitution patterns.
Uniqueness
7-Chlorobenzo[d]thiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C8H3ClN2S |
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Molecular Weight |
194.64 g/mol |
IUPAC Name |
7-chloro-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2,4H |
InChI Key |
VWCHYBYBBGUZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)N=CS2)Cl |
Origin of Product |
United States |
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